4-ethoxy-3-methyl-N-(3-quinolinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-methyl-N-(3-quinolinyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides. It is characterized by the presence of an ethoxy group, a methyl group, and a quinolinyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-(3-quinolinyl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-methyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-ethoxy-3-methyl-N-(3-quinolinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The quinolinyl group may also contribute to the compound’s activity by interacting with DNA or other cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(3-quinolinyl)benzenesulfonamide
- 4-ethoxy-3-methyl-N-(4-quinolinyl)benzenesulfonamide
Uniqueness
4-ethoxy-3-methyl-N-(3-quinolinyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methyl groups, along with the quinolinyl moiety, distinguishes it from other similar compounds and may confer unique properties .
Properties
Molecular Formula |
C18H18N2O3S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-ethoxy-3-methyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-3-23-18-9-8-16(10-13(18)2)24(21,22)20-15-11-14-6-4-5-7-17(14)19-12-15/h4-12,20H,3H2,1-2H3 |
InChI Key |
HTMAPFARUNSBLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.